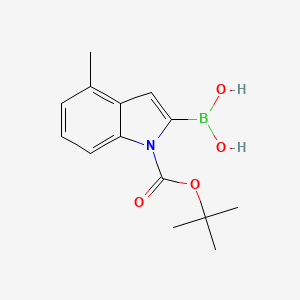

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid

Descripción

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a 4-methylindole core protected by a tert-butoxycarbonyl (Boc) group at the N1 position. The boronic acid moiety at the C2 position enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for constructing carbon-carbon bonds in pharmaceutical and materials chemistry . This compound is commercially available (CAS: 352359-21-8) with ≥95% purity and is typically stored under refrigeration to ensure stability . Its molecular formula is C₁₄H₁₇BNO₄, with a molecular weight of 281.10 g/mol .

The Boc group enhances solubility in organic solvents and protects the indole nitrogen during synthetic processes, while the methyl substituent at C4 modulates steric and electronic properties, influencing reactivity and downstream applications .

Propiedades

IUPAC Name |

[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-6-5-7-11-10(9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLBPIVJPNKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616665 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-21-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors for efficiency, are likely applicable.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Protodeboronation: Radical initiators and mild acidic or basic conditions are employed.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding indole derivative without the boronic acid group.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid can be utilized to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. This compound's ability to participate in such reactions allows for the development of diverse chemical libraries.

2. Synthesis of Indole Derivatives

This compound serves as a precursor for synthesizing various indole derivatives, which are important in medicinal chemistry due to their biological activity. Indoles are known for their presence in numerous natural products and pharmaceuticals, making the availability of such intermediates crucial for drug discovery.

Medicinal Chemistry

1. Anticancer Research

Research indicates that boronic acid derivatives, including this compound, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, making them candidates for further development as anticancer agents.

2. Targeting Proteins

Boronic acids can selectively bind to proteins containing diol groups, which is useful in designing inhibitors for proteases and other enzymes. This property opens avenues for developing targeted therapies in treating various diseases, including cancer and diabetes.

Material Science Applications

1. Sensor Development

The unique properties of boronic acids allow them to be incorporated into sensor technologies. This compound can be used to create sensors that detect specific biomolecules or environmental pollutants through changes in fluorescence or conductivity.

2. Polymer Chemistry

In polymer science, boronic acids are used to create dynamic covalent bonds within polymer networks. This application is critical for developing smart materials that can respond to environmental stimuli, enhancing their functionality in various applications such as drug delivery systems.

Case Study 1: Synthesis of Indole-Based Anticancer Agents

A study demonstrated the synthesis of indole-based compounds using this compound through Suzuki coupling reactions. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential as new therapeutic agents.

Case Study 2: Development of Boron-Based Sensors

Research focused on developing a fluorescence-based sensor utilizing this compound for detecting glucose levels in biological samples. The sensor exhibited high sensitivity and selectivity, proving effective for potential clinical applications.

Mecanismo De Acción

The mechanism of action for (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically the halide substrates, and the pathways involve the formation of palladium complexes.

Comparación Con Compuestos Similares

Table 1: Structural Variations in Boc-Protected Indole Boronic Acids

- Electronic Effects: The methyl group (C4) is electron-donating, increasing electron density at the boronic acid site, which may enhance reactivity in cross-coupling reactions compared to electron-withdrawing groups (e.g., cyano or chloro) .

Key Findings :

Cross-Coupling Efficiency: The target compound’s methyl group provides steric shielding less bulky than tert-butyldimethylsilyl (TBDMS) groups (e.g., in (1-TBDMS-indol-4-yl)boronic acid), enabling faster reaction kinetics in Suzuki couplings . In contrast, 6-cyano derivatives (e.g., CAS: 913835-67-3) exhibit lower yields in coupling reactions due to steric hindrance and electronic deactivation .

Protecting Group Stability :

- Boc protection is stable under basic conditions but cleavable under acidic conditions, offering orthogonal deprotection strategies compared to silyl-protected analogs (e.g., TBDMS in ).

Physical-Chemical Properties

Table 2: Comparative Physicochemical Data

- The Boc group enhances solubility in polar aprotic solvents, facilitating purification via silica gel chromatography .

Actividad Biológica

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid, a boronic acid derivative featuring an indole core, has garnered interest due to its significant biological activity, particularly in organic synthesis and medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

- CAS Number: 352359-21-8

- Molecular Formula: C14H18BNO4

- Molecular Weight: 275.11 g/mol

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a boronic acid functional group, which are crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Target and Mode of Action

The primary target for this compound is its role in the Suzuki-Miyaura cross-coupling reaction , where it facilitates the formation of carbon-carbon bonds. The mechanism involves:

- Transmetalation: The compound interacts with palladium catalysts during the transmetalation step, crucial for coupling reactions.

- Formation of Carbon Bonds: The reaction results in the formation of new carbon-carbon bonds under mild conditions, making it highly functional group tolerant .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry: Boronic acid derivatives are being explored for their potential as enzyme inhibitors and in drug delivery systems .

Pharmacokinetics

The compound exhibits stability and is generally considered environmentally benign. Its pharmacokinetic properties allow for efficient incorporation into various synthetic protocols without significant degradation under standard laboratory conditions.

Applications in Research

This compound has diverse applications:

Organic Synthesis:

It is widely used in the synthesis of pharmaceuticals and agrochemicals through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry:

Research indicates potential roles as enzyme inhibitors, particularly targeting proteases and kinases involved in cancer progression .

Material Science:

The compound can be utilized in developing materials with specific electronic or optical properties due to its unique structural features .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| Phenylboronic Acid | C6H7BO2 | Simple structure | Commonly used in Suzuki reactions |

| Pinacol Boronic Esters | Varied | More stable derivatives | Used in similar reactions but with greater stability |

| This compound | C14H18BNO4 | Indole core with Boc group | Unique reactivity and selectivity in coupling reactions |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research has shown that boronic acids can act as reversible inhibitors for serine proteases. A derivative similar to this compound was tested against a panel of proteases, demonstrating selective inhibition that could be leveraged for drug development targeting specific pathways involved in cancer metastasis .

Q & A

Q. What are the standard synthetic routes for preparing (1-(tert-butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated indoles and boronic esters is a common approach. The Boc (tert-butoxycarbonyl) group is introduced early to protect the indole nitrogen, enhancing stability during subsequent reactions. Key steps include halogenation of the indole core, Boc protection, and transmetallation with boronic acid precursors. Reaction conditions often involve tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in dimethoxyethane/water mixtures .

Q. How does the Boc group influence the stability and reactivity of this boronic acid in cross-coupling reactions?

The Boc group serves dual roles: (1) it prevents undesired side reactions (e.g., oxidation or polymerization) at the indole nitrogen, and (2) improves solubility in organic solvents. However, the Boc group is acid-labile, requiring careful pH control during reactions. For instance, acidic conditions (e.g., trifluoroacetic acid) are used for deprotection post-coupling, as seen in the synthesis of biindole derivatives .

Q. What are the recommended storage and handling protocols for this compound?

The boronic acid should be stored under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic acid moiety. Use anhydrous solvents (e.g., THF, DMF) during reactions, and avoid prolonged exposure to moisture. Protective equipment (gloves, masks) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can researchers optimize yields in Suzuki-Miyaura couplings involving this boronic acid and electron-deficient aryl halides?

Yield optimization requires tailored catalyst systems. For electron-deficient partners, use Pd(OAc)₂ with SPhos or XPhos ligands, which enhance oxidative addition efficiency. Microwave-assisted heating (e.g., 100°C for 1 hour) can accelerate reactions while minimizing decomposition. Pre-purification of the boronic acid via recrystallization (e.g., ethyl acetate/hexane) also improves coupling efficiency .

Q. How are contradictions in NMR data resolved when characterizing derivatives of this boronic acid?

Contradictions often arise from rotameric equilibria or residual solvent peaks. For example, in biindole derivatives, splitting in the NH region (δ 11–12 ppm in DMSO-d₆) can be clarified using variable-temperature NMR. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for confirming connectivity, especially when steric hindrance distorts chemical shifts .

Q. What advanced analytical techniques are essential for verifying the structure of complex heterocycles synthesized from this boronic acid?

Beyond standard ¹H/¹³C NMR, use:

- X-ray crystallography to confirm solid-state geometry, particularly for brominated or fused-ring products.

- LC-MS with ion-trap detectors to track reaction intermediates.

- FT-IR spectroscopy to monitor Boc deprotection (loss of carbonyl stretch at ~1700 cm⁻¹). These methods are exemplified in studies of pyruvate kinase inhibitors and biindole-based therapeutics .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.